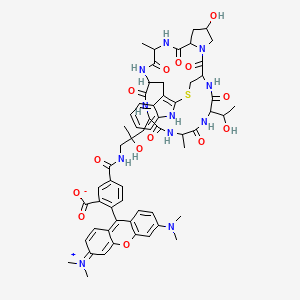
Nutlin-C1-amido-PEG4-C2-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nutlin-C1-amido-PEG4-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Nutlin 3 based MDM2 ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is specifically designed for utilization in proteolysis targeting chimera (PROTAC) technology. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nutlin-C1-amido-PEG4-C2-N3 is synthesized by incorporating the Nutlin 3 based MDM2 ligand with a 4-unit PEG linkerThe copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) is a key step in the synthesis .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Nutlin-C1-amido-PEG4-C2-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
Common Reagents and Conditions
CuAAc: Copper (I) catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC: DBCO or BCN-containing molecules, and suitable solvents.
Major Products
The major products formed from these reactions are triazoles, which are stable and can be used in various applications .
Aplicaciones Científicas De Investigación
Nutlin-C1-amido-PEG4-C2-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Employed in the development of PROTACs for targeted protein degradation
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting specific proteins for degradation
Industry: Utilized in the production of specialized chemical compounds and materials
Mecanismo De Acción
Nutlin-C1-amido-PEG4-C2-N3 exerts its effects through the following mechanism:
Comparación Con Compuestos Similares
Nutlin-C1-amido-PEG4-C2-N3 is unique due to its specific design for PROTAC technology and its ability to undergo click chemistry reactions. Similar compounds include:
Nutlin 3: A small molecule inhibitor of MDM2, used as a basis for this compound
Other E3 ligase ligand-linker conjugates: Compounds designed for targeted protein degradation, incorporating different ligands and linkers
This compound stands out due to its specific combination of the Nutlin 3 based MDM2 ligand and the 4-unit PEG linker, making it highly effective in PROTAC applications .
Propiedades
Fórmula molecular |
C42H52Cl2N8O9 |
|---|---|
Peso molecular |
883.8 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetamide |
InChI |
InChI=1S/C42H52Cl2N8O9/c1-29(2)61-36-26-34(56-3)12-13-35(36)41-48-39(30-4-8-32(43)9-5-30)40(31-6-10-33(44)11-7-31)52(41)42(55)51-17-16-50(38(54)28-51)27-37(53)46-14-18-57-20-22-59-24-25-60-23-21-58-19-15-47-49-45/h4-13,26,29,39-40H,14-25,27-28H2,1-3H3,(H,46,53)/t39-,40+/m1/s1 |
Clave InChI |
YLHONJUOEKAZKP-PVXQIPPMSA-N |
SMILES isomérico |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


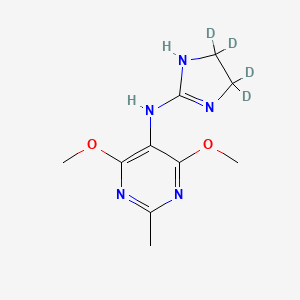
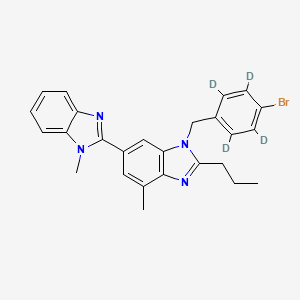

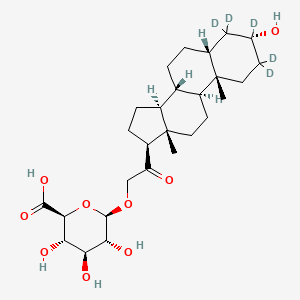
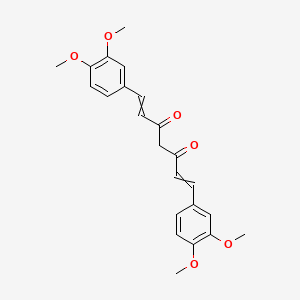
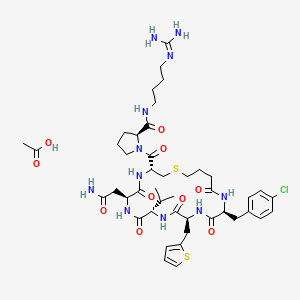
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
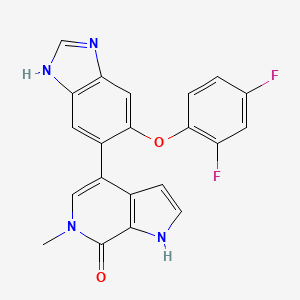
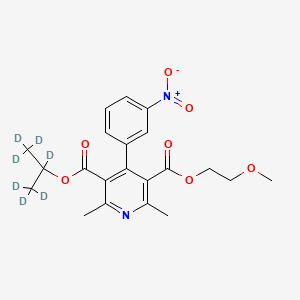
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)


